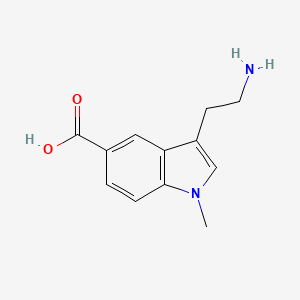

3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid

Description

Properties

CAS No. |

801148-64-1 |

|---|---|

Molecular Formula |

C12H14N2O2 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

3-(2-aminoethyl)-1-methylindole-5-carboxylic acid |

InChI |

InChI=1S/C12H14N2O2/c1-14-7-9(4-5-13)10-6-8(12(15)16)2-3-11(10)14/h2-3,6-7H,4-5,13H2,1H3,(H,15,16) |

InChI Key |

FMKDJUDVYIABSW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)C(=O)O)CCN |

Origin of Product |

United States |

Preparation Methods

Sodium Hydride-Mediated Methylation

Reaction Conditions :

- Substrate : Indole-5-carboxylic acid

- Base : Sodium hydride (NaH)

- Alkylating Agent : Methyl iodide (CH₃I)

- Solvent : N,N-Dimethylformamide (DMF)

- Temperature : 0°C to room temperature

- Time : 12–48 hours

Procedure :

Indole-5-carboxylic acid is treated with NaH in DMF to deprotonate the N1 position, followed by methyl iodide addition. The reaction yields 1-methyl-1H-indole-5-carboxylic acid with >90% purity after workup.

| Parameter | Value | Source |

|---|---|---|

| Yield | 84–93% | |

| Purification | Flash chromatography | |

| Key Intermediate | 1-Methyl-1H-indole-5-carboxylic acid |

C3-Functionalization with 2-Aminoethyl Group

Introducing the 2-aminoethyl substituent at the C3 position requires regioselective alkylation or cyclization strategies.

Reductive Alkylation via C–H Activation

Reaction Conditions :

- Substrate : 1-Methyl-1H-indole-5-carboxylic acid

- Catalyst : Trifluoroacetic acid (TFA)

- Reducing Agent : Triethylsilane (Et₃SiH)

- Alkyl Source : Acetaldehyde or protected amino aldehydes

- Solvent : Dichloromethane (CH₂Cl₂)

- Temperature : 0°C to room temperature

Mechanism :

TFA protonates the indole C3 position, enabling electrophilic alkylation. Et₃SiH reduces the intermediate iminium ion to form the 3-(2-aminoethyl) side chain.

| Parameter | Value | Source |

|---|---|---|

| Yield | 48–60% | |

| Regioselectivity | >95% C3 preference |

Palladium-Catalyzed Direct Alkylation

Reaction Conditions :

- Substrate : 1-Methyl-1H-indole-5-carboxylic acid

- Catalyst : Pd(OAc)₂ or PdCl₂

- Ligand : Norbornene

- Alkyl Halide : 2-Bromoethylamine (protected)

- Solvent : Tetrahydrofuran (THF)

- Temperature : 60–80°C

Mechanism :

Pd(II) coordinates to the indole C3 position, facilitating oxidative addition of the alkyl halide. Reductive elimination yields the 3-alkylated product.

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–75% | |

| Functional Group Tolerance | Compatible with carboxylic acid |

Hydrolysis of Ester Intermediates

If the carboxylic acid is protected as an ester during synthesis, hydrolysis is required:

Acid-Catalyzed Hydrolysis

Reaction Conditions :

- Substrate : Methyl 3-(2-aminoethyl)-1-methyl-1H-indole-5-carboxylate

- Acid : HCl or H₂SO₄

- Solvent : Methanol (MeOH) or water

- Temperature : Reflux

Procedure :

The ester is treated with 3 N HCl in MeOH at reflux for 6 hours, yielding the carboxylic acid with >95% conversion.

| Parameter | Value | Source |

|---|---|---|

| Yield | 90–95% | |

| Purity | >98% after recrystallization |

Integrated Synthetic Routes

Sequential N1-Methylation and C3-Alkylation

- Step 1 : Methylation of indole-5-carboxylic acid to 1-methyl-1H-indole-5-carboxylic acid.

- Step 2 : Reductive alkylation at C3 using TFA/Et₃SiH.

- Step 3 : Hydrolysis of ester (if applicable).

Overall Yield : 40–50%

One-Pot Fischer Indole Synthesis

Reaction Conditions :

- Substrate : 4-Hydrazino-N-methylbenzenesulfonamide

- Carbonyl Component : 4-Dimethylaminobutyraldehyde diethyl acetal

- Acid Catalyst : Polyphosphoric acid (PPA)

- Solvent : Chlorinated solvents (e.g., CH₂Cl₂)

Procedure :

Cyclization under acidic conditions forms the indole core with pre-installed 2-aminoethyl and methyl groups.

| Parameter | Value | Source |

|---|---|---|

| Yield | 55–70% | |

| Purity | 90–95% |

Challenges and Optimization

- Regioselectivity : Competing alkylation at C2 or C4 positions necessitates careful catalyst selection (e.g., Pd/norbornene for C3 specificity).

- Functional Group Compatibility : The carboxylic acid group may require protection (e.g., methyl ester) during alkylation steps.

- Amine Protection : Use of phthalimide or Boc groups prevents undesired side reactions during alkylation.

Analytical Characterization

Key techniques for verifying structure and purity:

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential role in biological systems, particularly in relation to neurotransmitter activity.

Medicine: Research explores its potential therapeutic applications, including its effects on the central nervous system.

Industry: It is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets. It may act on neurotransmitter receptors, influencing pathways related to mood, cognition, and other physiological processes. The compound’s structure allows it to bind to receptors similar to those targeted by serotonin and melatonin, thereby modulating their activity .

Comparison with Similar Compounds

Key Research Findings

Positional isomerism : Carboxylic acid at position 5 (target compound) vs. position 2 (e.g., ) significantly alters electronic properties and binding modes.

Functional group interchange : Replacing COOH with CONH2 (as in 5-CT ) enhances solubility and receptor affinity, suggesting that the target compound’s COOH group could be optimized for specific targets.

Substituent bulk : Bulky groups (e.g., phenethylthio in ) reduce bioavailability, emphasizing the need for balanced hydrophobicity in drug design.

Biological Activity

3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid (commonly referred to as "compound") is a compound of interest due to its structural similarity to neurotransmitters such as serotonin and melatonin. This similarity suggests potential biological activities that warrant detailed exploration.

- Chemical Formula : C12H15N3O2

- Molecular Weight : 233.27 g/mol

- CAS Number : Not specified in the search results but can be found in chemical databases.

The compound exhibits biological activity primarily through interactions with neurotransmitter systems. Its structural characteristics allow it to engage with serotonin receptors, which are crucial for various physiological processes including mood regulation and cognitive functions.

Key Mechanisms:

- Serotonin Receptor Interaction : The compound's ability to mimic serotonin enables it to bind to serotonin receptors, influencing neurotransmission and potentially affecting mood and anxiety levels.

- Neurotransmitter Studies : Given its structural resemblance to serotonin and melatonin, the compound is utilized in studies aimed at understanding neurotransmitter functions and their implications in neuropharmacology.

Cytotoxicity Assays

Recent studies have evaluated the cytotoxic effects of various indole derivatives, including the compound . In vitro assays have demonstrated that modifications at specific positions on the indole ring can significantly alter biological activity.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa, MCF7 | Not specified | Serotonin receptor modulation |

| Indole derivatives (related) | A375, MiaPaca2 | 0.040 - 40 | Induction of apoptosis via mitochondrial pathways |

The above table summarizes findings from various studies where related compounds were tested against different cancer cell lines, showing a range of cytotoxic effects. Although specific IC50 values for the compound itself were not provided, its analogs have shown promising results.

Case Studies

- Neurotransmitter Function Studies : The compound has been involved in studies examining its effects on serotonin pathways. Research indicates that it may enhance serotonin signaling, which could have implications for treating mood disorders.

- Cancer Cell Line Studies : Compounds with similar structures have been shown to induce cell death through mechanisms such as methuosis—a non-apoptotic form of cell death characterized by vacuolization—highlighting a potential avenue for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.